Spodumene (AlLi(SiO3)2)

説明

Synthesis Analysis

Spodumene can be synthesized by a number of methods, including solid-state reaction, hydrothermal synthesis, and sol-gel synthesis. The solid-state reaction involves heating a mixture of lithium carbonate, aluminum oxide, and silica at high temperatures.Molecular Structure Analysis

Spodumene is characterized by a monoclinic crystal structure. The most common lattice constants of spodumene are a = 0.9463 nm, b = 0.8392 nm, and c = 0.5218 nm . The symmetrical spatial structure is C2/C . Spodumene, a monoclinic pyroxene, may be thought to have a structure of -S1O3- chains bonded together by lithium and aluminum ions .Chemical Reactions Analysis

The thermal behavior of spodumene and the concentration of its polymorphs were studied by heat treatments in the range of 900 to 1050 °C. All three polymorphs of the mineral (α, γ, and β) were identified. Full transformation of the α-phase was achieved at 975 °C and 1000 °C after 240 and 60 min treatments, respectively .Physical And Chemical Properties Analysis

Spodumene is a pyroxene member of inosilicate mineral with a chemical formula of LiAl(SiO3)2. It can be pink, lilac, or green. Crystals are prismatic, flattened, and typically striated along their length . The physical properties of spodumene include a hardness of 6.5–7 on the Mohs scale, a density of 3.03–3.23 g/cm3, and it is insoluble .科学的研究の応用

Lithium Extraction

Spodumene is a primary source of lithium, which has great economic interest due to its properties such as high reactivity, flammability, and electrochemical potential . Lithium extracted from Spodumene is used in manufacturing batteries for electrical appliances such as cars, portable devices, or energy storage systems .

Flotation Method

Spodumene flotation stands as the most commonly used method to concentrate lithium minerals . However, it faces significant challenges related to low collector recoveries and similarity in the surface characteristics of the minerals, which make the effective separation of this valuable mineral difficult .

Molecular Dynamics Simulations

Molecular dynamics simulations are positioned as a tool that accurately represents experimental phenomena . Specialized software such as Materials Studio or Gromacs prove to be reliable instruments that allow a detailed study of mineral surfaces and other elements to be carried out .

Heat Treatment Analysis

Different forms of Spodumene (α-, β- and γ-spodumene) occur during heat treatment of lithium Spodumene . It is essential to correctly identify and quantify the presence of different forms of Spodumene after heat treatment to ensure optimum lithium extraction .

X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) Methods

XRD and FTIR methods are effective in identifying and quantifying α-, β- and γ-spodumene as well as impurities . The accuracy of the quantification of the minerals with XRD was established by using a mass balance calculation and was compared with the actual chemistry of the sample measured with ICP analysis .

Carbothermal Reduction Process

The carbothermal reduction process of Spodumene ore effectively separates Al and Si components from Spodumene ore while also extracting lithium (Li) . This high value-added process was proposed for the comprehensive utilization of Spodumene ore .

作用機序

Target of Action

Spodumene, a lithium aluminum inosilicate mineral, is primarily targeted for its high lithium content . Lithium is a highly sought-after metal due to its properties such as high reactivity, flammability, and electrochemical potential . It is used in various industries, including the manufacture of batteries for electrical appliances such as cars, portable devices, or energy storage systems .

Mode of Action

Spodumene’s interaction with its targets primarily involves the extraction of lithium. The most commonly used method for this is flotation . This process faces significant challenges due to low collector recoveries and similarity in the surface characteristics of the minerals, which make the effective separation of this valuable mineral difficult .

Biochemical Pathways

The extraction of lithium from spodumene involves several steps, including the conversion of α-spodumene to β-spodumene through heat treatment . This transformation is crucial for the subsequent lithium extraction process.

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of spodumene, we can discuss its “mineral kinetics” or how it behaves under different conditions. For instance, the transformation of α-spodumene to β-spodumene is temperature-dependent, with full transformation achieved at temperatures between 975 °C and 1000 °C .

Result of Action

The primary result of spodumene’s action is the extraction of lithium. The efficiency of this extraction is influenced by several factors, including the specific method used and the characteristics of the spodumene itself . For instance, the flotation method faces challenges due to low collector recoveries .

Action Environment

The action of spodumene is influenced by various environmental factors. For instance, the temperature plays a crucial role in the transformation of α-spodumene to β-spodumene . Additionally, the presence of certain metal ions can affect the adsorption of the collector at the surface of the mineral, influencing the efficiency of the flotation process .

将来の方向性

There are a number of future directions for the study of spodumene. One direction is the development of new synthesis methods that can produce large quantities of high-quality spodumene. Another direction is the investigation of its potential use in the treatment of cancer and other diseases. Additionally, there is a focus on the development of lithium extraction technologies, decarbonization, and circular economy .

特性

IUPAC Name |

aluminum;lithium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWCVNCHLKFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

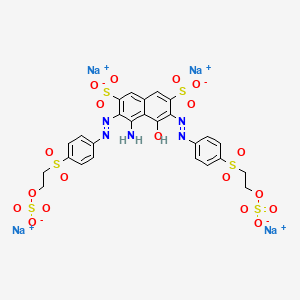

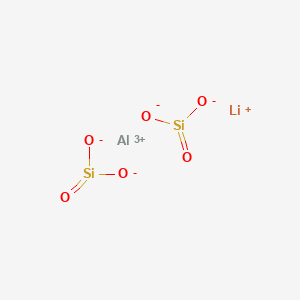

[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlLiO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926631 | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Spodumene (AlLi(SiO3)2) | |

CAS RN |

1302-37-0, 12068-40-5, 12646-13-8 | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lithium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium lithium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)